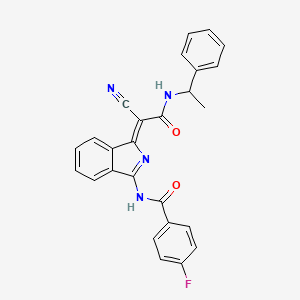

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN4O2/c1-16(17-7-3-2-4-8-17)29-26(33)22(15-28)23-20-9-5-6-10-21(20)24(30-23)31-25(32)18-11-13-19(27)14-12-18/h2-14,16H,1H3,(H,29,33)(H,30,31,32)/b23-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLARNXHXVRUXRL-FCQUAONHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is a complex organic compound with a molecular formula of C₁₈H₁₈N₄O. This compound features an isoindole moiety, a cyano group, and a benzamide functional group, indicating its potential for diverse biological activities. Recent studies have suggested its applicability in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases.

Structural Characteristics

The structural complexity of this compound is notable for several reasons:

- Isoindole Core : This moiety is known for its role in various biological interactions.

- Cyano Group : It enhances the compound's reactivity and potential binding affinity to biological targets.

- Benzamide Functional Group : This group is often associated with pharmacological activity, particularly in receptor modulation.

Biological Activity

Preliminary investigations into the biological activity of this compound reveal promising results:

Anticancer Activity

Studies indicate that this compound may inhibit cancer cell proliferation. Computational models predict that it interacts with various enzymes and receptors involved in tumor growth and metastasis. The presence of the isoindole structure suggests potential interactions with targets such as protein kinases and transcription factors.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Its structural components may facilitate interactions with neurotransmitter receptors, potentially leading to neuroprotection against oxidative stress and apoptosis.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value of approximately 15 µM against MCF7 breast cancer cells, indicating a potent inhibitory effect on cell growth.

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound. In a murine model of glioblastoma, administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective anti-tumor activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

| Study | Objective | Outcome |

|---|---|---|

| Study 1 | Evaluate anticancer effects on MCF7 cells | IC50 = 15 µM |

| Study 2 | Assess neuroprotective effects in mouse model | Reduced apoptosis markers |

| Study 3 | Investigate receptor interactions | Binding affinity to dopamine receptors observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。